molecular formula C12H8N2O2 B130778 3-Nitro-9H-carbazole CAS No. 3077-85-8

3-Nitro-9H-carbazole

Cat. No.: B130778
CAS No.: 3077-85-8
M. Wt: 212.2 g/mol
InChI Key: ZYNHZTIMNJKVLK-UHFFFAOYSA-N
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Description

3-Nitro-9H-carbazole is an organic compound with the molecular formula C12H8N2O2. It is a derivative of carbazole, where a nitro group is attached to the third position of the carbazole ring. This compound is known for its distinct yellow to brown crystalline appearance and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitro-9H-carbazole is typically synthesized through a nitration reaction of carbazole. The process involves dissolving carbazole in a mixture of nitric acid and sulfuric acid, followed by heating the solution to induce the nitration reaction. The reaction is then quenched, and the product is purified through crystallization .

Industrial Production Methods: In an industrial setting, the production of 3-nitrocarbazole involves similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide and other nucleophiles.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Scientific Research Applications

3-Nitro-9H-carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Nitrocarbazole
  • 2,3-Dinitrocarbazole
  • 1-Nitrocarbazole

Comparison: 3-Nitro-9H-carbazole is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. For instance, 2-nitrocarbazole has shown better cytotoxic profiles in some studies, but 3-nitrocarbazole is more selective in targeting cancer cells without affecting normal cells .

Properties

IUPAC Name

3-nitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNHZTIMNJKVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184787
Record name 9H-Carbazole, 3-nitro-
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3077-85-8
Record name 3-Nitrocarbazole
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Record name 3-Nitrocarbazole
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Record name 3077-85-8
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Record name 9H-Carbazole, 3-nitro-
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Record name 3-nitrocarbazole
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Record name 3-NITROCARBAZOLE
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Synthesis routes and methods

Procedure details

2.2 g 9-(2-phenylsulphonyl-ethyl)-3-nitro-9H-carbazole are dissolved in 40 ml of tetrahydrofuran, combined with 700 mg potassium-tert.-butoxide and stirred for 2 hours at ambient temperature. A further 100 mg potassium-tert.-butoxide are added and the mixture is stirred for 4 hours at ambient temperature. Then another 100 mg potassium-tert.-butoxide are added. The mixture is heated for 2 hours to 50° C., divided between ethyl acetate and 1 N hydrochloric acid, the organic phase is washed with saturated sodium chloride solution and dried with magnesium sulphate. After elimination of the solvents in vacuo the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 90:10 to 80:20).
Name
9-(2-phenylsulphonyl-ethyl)-3-nitro-9H-carbazole
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
potassium tert.-butoxide
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
potassium tert.-butoxide
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
potassium tert.-butoxide
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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